molecular formula C13H18ClNO B1500704 1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol CAS No. 1146080-11-6

1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol

Cat. No.: B1500704
CAS No.: 1146080-11-6
M. Wt: 239.74 g/mol
InChI Key: CMWYRYFCPOOSJX-UHFFFAOYSA-N
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Description

1-(1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol (CAS 1146080-11-6) is a chiral piperidine derivative of interest in medicinal chemistry and pharmacological research. This compound features a piperidine ring substituted with a hydroxyl group at the 4-position and a 1-(3-chlorophenyl)ethyl group at the nitrogen atom, giving it a molecular formula of C13H18ClNO and a molecular weight of 239.74 . Piperidine scaffolds are privileged structures in drug discovery, and this specific substitution pattern makes it a valuable intermediate for the synthesis and exploration of more complex molecules . As a building block, this compound can be utilized in the development of novel substances targeting various biological pathways. Research into similar compounds has indicated potential activity as inhibitors of specific ion channels, such as NaV1.8, which are relevant targets for pain management . Its structural features also make it a candidate for generating metabolites or impurities of pharmaceutical agents for analytical and toxicological studies. This product is offered with high purity and is subject to cold-chain transportation to ensure stability . It is intended for research and development purposes in a controlled laboratory setting. This chemical is For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

1-[1-(3-chlorophenyl)ethyl]piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18ClNO/c1-10(11-3-2-4-12(14)9-11)15-7-5-13(16)6-8-15/h2-4,9-10,13,16H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMWYRYFCPOOSJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)Cl)N2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40671354
Record name 1-[1-(3-Chlorophenyl)ethyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1146080-11-6
Record name 1-[1-(3-Chlorophenyl)ethyl]piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40671354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Epoxide Ring-Opening Method

  • Starting from optically active epichlorohydrin derivatives reacted with substituted phenols (including 3-chlorophenol) in the presence of cesium carbonate in acetonitrile under reflux.
  • The resulting chiral epoxide derivative is then reacted with 4-piperidinol or substituted piperidines in ethanol under reflux to afford the target piperidin-4-ol compounds.
  • This method yields the compound in moderate yields (19-50% over two steps) after purification by silica gel chromatography.
  • The reaction proceeds via nucleophilic attack of the piperidin-4-ol nitrogen on the epoxide ring, opening it and forming the hydroxyethyl side chain bearing the 3-chlorophenyl group.

This strategy was described in detail in a study focusing on piperidinol derivatives with biological activity, highlighting the utility of epoxide intermediates and piperidin-4-ol nucleophiles for constructing 1-arylpiperidin-4-ols.

Oxazolidinone Ring-Opening Method

  • Another approach involves the preparation of 3-(4-chlorophenyl)-oxazolidin-2-one via a one-pot procedure from 4-chloroaniline and 2-chloroethyl chloroformate.
  • The oxazolidinone intermediate is then subjected to decarboxylative ring-opening by 4-piperidinol in DMSO at elevated temperatures (110 °C) for several days.
  • This reaction yields the desired N-substituted piperidin-4-ol derivative after purification.
  • Optimization studies indicated that prolonged heating and the use of polar aprotic solvents enhance the reaction efficiency.

This method provides a practical route to 1-(1-(3-chlorophenyl)ethyl)piperidin-4-ol and related compounds via nucleophilic ring-opening of cyclic carbamates.

Preparation via Alkylation and Grignard Reactions

A more classical synthetic route involves the alkylation of piperidine derivatives with 3-chlorobenzyl halides or related electrophiles, often followed by Grignard reagent addition and hydrolysis to install the hydroxy group.

Alkylation of Oxazoline-Containing Pyridine Derivatives

  • Starting from 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine, which is prepared by reaction of 2-cyano-3-methylpyridine and 1,1-dimethylaminoethanol catalyzed by anhydrous ZnCl2.
  • This compound is reacted with 3-chlorobenzyl chloride in the presence of a strong base such as lithium diisopropylamide (LDA) in an inert solvent (THF preferred) at low temperatures (-15 °C to 25 °C).
  • The resulting intermediate is then treated with a Grignard reagent prepared from 4-chloro-N-methylpiperidine in THF at low temperature (-40 °C to 0 °C).
  • The addition of the Grignard reagent occurs selectively, avoiding additional synthetic steps.
  • Finally, hydrolysis of the oxazoline group yields the piperidin-4-ol derivative bearing the 3-chlorophenyl ethyl substituent.

This method, described in a patent, emphasizes selectivity and process economy by avoiding unnecessary purification steps and using commercially available reagents.

Comparative Data Table of Preparation Methods

Method Key Reagents/Intermediates Conditions Yield Range Notes
Epoxide Ring-Opening (S)-(+)-epichlorohydrin, 3-chlorophenol, 4-piperidinol Reflux in acetonitrile and ethanol 19-50% (two steps) Moderate yield; chiral synthesis possible
Oxazolidinone Ring-Opening 3-(4-chlorophenyl)-oxazolidin-2-one, 4-piperidinol DMSO, 110 °C, 5 days Moderate Requires prolonged heating; practical
Alkylation + Grignard Addition 2-(4,4-dimethyl-4,5-dihydrooxazol-2-yl)-3-methylpyridine, 3-chlorobenzyl chloride, Grignard reagent from 4-chloro-N-methylpiperidine THF, low temperature (-40 °C to 25 °C) High (not specified) Selective addition; avoids extra steps

Research Findings and Process Considerations

  • The epoxide ring-opening method allows access to enantiomerically enriched products if optically active epichlorohydrin is used, which is valuable for biological activity studies.
  • The oxazolidinone ring-opening approach is robust but requires extended reaction times and elevated temperatures, which may impact scalability.
  • The alkylation followed by Grignard addition route provides high selectivity and process efficiency, suitable for industrial applications.
  • Purification typically involves silica gel chromatography or crystallization depending on the method used.
  • Reaction monitoring by HPLC or TLC is essential to optimize yields and minimize by-products.
  • Solvent choice (THF, ethanol, DMSO) and temperature control are critical parameters influencing reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or sodium thiolate (NaSR).

Major Products

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major products include the dechlorinated compound or the fully reduced hydrocarbon.

    Substitution: The major products are the substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a building block for the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Structural Comparison

Piperidine derivatives are structurally diverse. Below is a comparison of key structural features:

Compound Name Substituents on Piperidine Ring Functional Groups Molecular Weight (g/mol) Key References
1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol 1-(3-chlorophenyl)ethyl, 4-OH Hydroxyl, aryl, alkyl 275.22
1-(4-Chlorophenyl)sulfonylpiperidin-3-carboxylate 1-(4-chlorophenyl)sulfonyl, 3-COOEt Sulfonyl, ester 357.84
1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one 2,6-diphenyl, 3-methyl, 1-chloroacetyl, 4-ketone Ketone, chloroacetyl, aryl 381.86
1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride 4-(piperidin-4-yl)phenyl, 1-OH Hydroxyl, aryl 241.76
1-(3-(Trifluoromethyl)phenyl)piperidin-4-ol 3-(trifluoromethyl)phenyl, 4-OH Hydroxyl, trifluoromethyl, aryl 275.22

Key Observations :

  • Unlike piperidin-4-one derivatives (e.g., 1-(2-chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one), the hydroxyl group in the target compound may reduce metabolic stability but improve aqueous solubility .

Key Observations :

  • Piperidin-4-one derivatives are more commonly associated with antimicrobial activity due to their electrophilic ketone groups, which can react with microbial enzymes .
  • Hydroxyl-containing derivatives (e.g., the target compound) are often explored for CNS applications, as seen in 1-(4-(piperidin-4-yl)phenyl)ethanol hydrochloride .
Physicochemical Properties

A comparison of solubility and stability:

Compound Name Solubility (Hydrochloride Form) Stability Notes References
This compound Soluble in polar solvents (e.g., water, ethanol) Stable under inert conditions
1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one Low water solubility Sensitive to hydrolysis
1-(4-(Piperidin-4-yl)phenyl)ethanol hydrochloride High water solubility Hygroscopic; requires desiccants

Key Observations :

  • The hydrochloride salt form of the target compound enhances solubility, making it suitable for formulation in aqueous systems .
  • Chloroacetyl-substituted derivatives exhibit lower solubility due to hydrophobic aryl groups .

Biological Activity

1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a piperidine ring with a 3-chlorophenyl group and an ethyl substituent, allowing for various interactions with biological systems. Research indicates its potential applications in neuropharmacology, anti-inflammatory responses, and as a therapeutic agent for various diseases.

Chemical Structure and Properties

The molecular structure of this compound is characterized by:

  • Piperidine Ring : A six-membered nitrogen-containing ring that is pivotal in its biological activity.
  • 3-Chlorophenyl Group : This substitution affects the compound's interaction with biological targets.
  • Hydroxyl Group : Contributes to the compound's reactivity and potential for further modifications.
Property Description
Chemical FormulaC13H16ClN
Molecular Weight235.73 g/mol
Functional GroupsHydroxyl, Ether
SolubilitySoluble in organic solvents; limited aqueous solubility

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The compound may act as a modulator of neurotransmitter systems, influencing pathways related to pain perception and neuroprotection. Its mechanism involves:

  • Binding to Receptors : Potential interactions with dopamine and serotonin receptors.
  • Enzyme Inhibition : Possible inhibition of enzymes involved in inflammatory processes.

Neuropharmacological Effects

Research indicates that derivatives of this compound exhibit significant neuroprotective effects. For instance, studies have shown that these compounds can modulate neurotransmitter release, which may be beneficial in treating conditions like depression and anxiety disorders.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory properties of piperidine derivatives. The compound has been shown to reduce the production of pro-inflammatory cytokines, thereby mitigating inflammatory responses in animal models.

Antimicrobial Activity

The antimicrobial potential of this compound has been explored in various studies. It has demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating effectiveness comparable to established antibiotics.

Case Studies

  • Neuroprotective Study : A study investigated the effects of this compound on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death, suggesting its potential as a neuroprotective agent (Source: ).
  • Anti-inflammatory Research : In vitro studies showed that treatment with this compound led to decreased levels of TNF-alpha and IL-6 in macrophage cultures, supporting its role as an anti-inflammatory agent (Source: ).
  • Antimicrobial Evaluation : The compound was tested against Staphylococcus aureus and Escherichia coli, showing MIC values ranging from 0.0039 to 0.025 mg/mL, demonstrating strong antibacterial properties (Source: ).

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with other similar compounds:

Compound Name Structural Features Biological Activity
1-(4-Chlorophenyl)piperidin-4-olPiperidine ring with para-chloro substitutionStronger analgesic effects
4-(3-Chlorophenyl)piperidin-4-olSimilar structure but different positionEnhanced neuroprotective properties
N-[1-(2-Chlorophenyl)ethyl]piperidin-4-amideAmide linkage instead of hydroxylPotential anti-inflammatory activity

This comparison highlights how structural variations can influence the biological activity of piperidine derivatives.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol, and how are intermediates characterized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, piperidin-4-ol derivatives are often alkylated using halogenated precursors like 1-(3-chlorophenyl)ethyl halides. Characterization typically involves melting point analysis, IR spectroscopy (to confirm hydroxyl and aromatic C-Cl bonds), and 1^1H/13^13C NMR to verify substitution patterns on the piperidine ring and chlorophenyl group . Recrystallization from ethanol or acetonitrile is a standard purification step.

Q. How can researchers safely handle this compound given its potential hazards?

  • Methodological Answer : Refer to GHS classification guidelines: Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation/contact. For spills, neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Toxicity screening should include acute exposure tests in vitro (e.g., cell viability assays) .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer : Key techniques include:

  • IR : Detect OH (~3200–3600 cm1^{-1}) and C-Cl (~550–850 cm1^{-1}) stretches.
  • NMR : 1^1H NMR identifies proton environments (e.g., piperidine CH2_2 groups at δ 1.5–2.5 ppm; aromatic protons at δ 7.0–7.5 ppm). 13^13C NMR confirms quaternary carbons (e.g., piperidine C4-OH).
  • HRMS : Validate molecular formula (e.g., [M+H]+^+ for C13_{13}H17_{17}ClNO) .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction determines bond angles, torsion angles, and spatial arrangement. For example, a similar piperidin-4-ol derivative (3-(4-chlorobenzoyl)-4-(4-chlorophenyl)-1-phenethylpiperidin-4-ol) was analyzed at 290 K with an R factor of 0.051, confirming chair conformation of the piperidine ring and axial-equatorial substituent orientations .

Q. What strategies optimize yield in multi-step syntheses of this compound?

  • Methodological Answer : Use design of experiments (DoE) to test variables:

  • Temperature : Higher temps (80–100°C) for alkylation steps.
  • Catalysts : Phase-transfer catalysts (e.g., TBAB) improve reaction rates.
  • Solvents : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.
    Monitor reaction progress via TLC or HPLC, and employ column chromatography for intermediate purification .

Q. How can researchers assess this compound’s interaction with biological targets (e.g., neurotransmitter receptors)?

  • Methodological Answer : Use surface plasmon resonance (SPR) to measure binding kinetics (KD_D, kon_{on}/koff_{off}) or molecular docking (e.g., AutoDock Vina) to predict binding poses. For example, piperidine derivatives with chlorophenyl groups show affinity for serotonin receptors (5-HT1A_{1A}) in SPR assays .

Q. What approaches resolve contradictions in pharmacological data (e.g., conflicting insulin secretion results)?

  • Methodological Answer : Replicate studies under standardized conditions (e.g., human islets vs. rodent models). Use genetic knockouts (CRISPR/Cas9) to isolate pathways. In one study, 5-HT1A_{1A} agonism in human islets did not alter insulin secretion in vivo, suggesting model-specific effects .

Q. How is metabolic stability evaluated for this compound in preclinical studies?

  • Methodological Answer : Incubate with liver microsomes or primary hepatocytes. Monitor parent compound depletion via LC-MS/MS. Calculate half-life (t1/2_{1/2}) and intrinsic clearance (Clint_{int}). For CYP450 inhibition, use fluorogenic probes (e.g., CYP3A4 with midazolam) .

Q. What structural analogs of this compound exhibit divergent biological activities, and how can SAR studies be designed?

  • Methodological Answer : Compare analogs like:

  • Compound A : Replace 3-chlorophenyl with 4-fluorophenyl (alters receptor selectivity).
  • Compound B : Modify the piperidine N-substituent (e.g., methyl vs. pentyl).
    Test in functional assays (e.g., cAMP accumulation for GPCR activity) and analyze logP changes via HPLC .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol
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1-(1-(3-Chlorophenyl)ethyl)piperidin-4-ol

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